3-ethylsulfanyl-5-phenyl-1,2,4-triazine
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Overview
Description
3-ethylsulfanyl-5-phenyl-1,2,4-triazine is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of an ethylsulfanyl group and a phenyl group in the 1,2,4-triazine ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethylsulfanyl-5-phenyl-1,2,4-triazine typically involves the reaction of appropriate precursors under controlled conditions. One common method is the [4+2] domino annulation reaction, which involves the reaction of ketones, aldehydes, alkynes, secondary alcohols, and alkenes . This method is known for its high efficiency and moderate to high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and cost-effectiveness. Microwave-assisted synthesis and solid-phase synthesis are also explored for their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-ethylsulfanyl-5-phenyl-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like iodine and bromine.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Iodine, bromine
Reduction: Sodium borohydride
Substitution: Various nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with iodine or bromine can lead to the formation of triazinium halides .
Scientific Research Applications
3-ethylsulfanyl-5-phenyl-1,2,4-triazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-ethylsulfanyl-5-phenyl-1,2,4-triazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,4,6-trisubstituted-1,3,5-triazines: Known for their antitumor properties.
1,2,3-triazines: Possess different substitution patterns and biological activities.
Uniqueness
3-ethylsulfanyl-5-phenyl-1,2,4-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an ethylsulfanyl group and a phenyl group in the triazine ring differentiates it from other triazine derivatives .
Properties
IUPAC Name |
3-ethylsulfanyl-5-phenyl-1,2,4-triazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c1-2-15-11-13-10(8-12-14-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMIHSRBAJCBPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=CN=N1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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